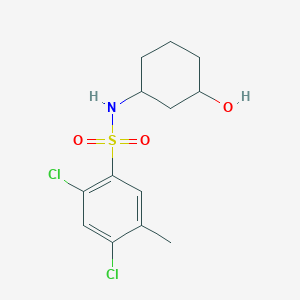

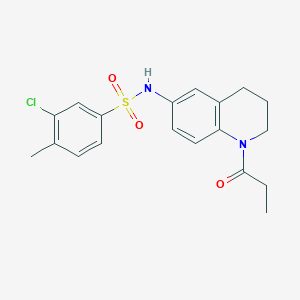

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide compounds often involves reactions with isocyanates, isothiocyanates, or aldehydes to introduce sulfonamide functionality. For instance, reactions of 2-aminobenzenesulfonamide with chloroalkyl isocyanates have led to various benzothiadiazine dioxides, indicating a route for synthesizing complex sulfonamide derivatives through careful selection of reactants and conditions (Chern et al., 1990).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. Studies on compounds like 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide have demonstrated the effectiveness of these techniques in characterizing the crystal structure, as well as in performing theoretical calculations for predicting molecular properties (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including condensation, substitution, and hydrolysis, leading to diverse derivatives with specific properties. For example, the reaction of N-hydroxybenzenesulfonamides with aldehydes forms benzothiadiazine dioxides, showcasing the reactivity of sulfonamides under different conditions (Wei et al., 1966).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Investigations into compounds like N-aryl-2,5-dimethoxybenzenesulfonamides have highlighted the importance of weak intermolecular interactions in determining the supramolecular architecture and, consequently, the physical properties (Shakuntala et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure of sulfonamide compounds. Studies have explored the kinetics and mechanisms of decomposition reactions, providing insights into the stability and reactivity of sulfonamides in various conditions (Bonner & Ko, 1992).

Applications De Recherche Scientifique

Cyclooxygenase Inhibition

A study highlighted the synthesis and evaluation of a series of benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase enzymes. This research is significant in understanding the application of compounds like 2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide in the context of cyclooxygenase inhibition, which is crucial in developing treatments for conditions like arthritis and pain management (Hashimoto et al., 2002).

Antimicrobial Activity

A novel compound similar in structure to the one was synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. This study highlights the potential of benzenesulfonamide derivatives in antimicrobial applications (Vanparia et al., 2010).

Anticancer Activity

New dibenzensulfonamides were synthesized and investigated for their potential anticancer effects. The study found that these compounds induced apoptosis and autophagy pathways in tumor cells and inhibited carbonic anhydrase isoenzymes associated with cancer. This suggests the role of benzenesulfonamide derivatives in developing new anticancer drug candidates (Gul et al., 2018).

Catalysis and Chemical Reactions

Benzenesulfonamides have been used as substituents in various chemical reactions, including the oxidation of olefins and catalysis. A study demonstrated the use of a benzenesulfonamide derivative in enhancing the solubility and stability of a phthalocyanine compound, which is significant in the field of catalysis and organic synthesis (Işci et al., 2014).

Gene Expression and Antitumor Activity

Sulfonamide-focused libraries have been evaluated for their antitumor properties using cell-based screens and gene expression analysis. This research sheds light on the complex relationship between the chemical structure of sulfonamide derivatives and their biological activity in cancer treatment (Owa et al., 2002).

Photodynamic Therapy

A zinc phthalocyanine substituted with a benzenesulfonamide derivative was synthesized for use in photodynamic therapy. This compound showed high singlet oxygen quantum yield, making it a promising candidate for cancer treatment (Pişkin et al., 2020).

Computational Studies

A newly synthesized sulfonamide molecule was characterized using computational and spectroscopic techniques. This study aids in understanding the structural and electronic properties of such compounds, which is crucial in the design of new drugs and materials (Murthy et al., 2018).

Propriétés

IUPAC Name |

2,4-dichloro-N-(3-hydroxycyclohexyl)-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO3S/c1-8-5-13(12(15)7-11(8)14)20(18,19)16-9-3-2-4-10(17)6-9/h5,7,9-10,16-17H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEPYDRBVHBTFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2CCCC(C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2,4-dichlorophenoxy)ethanehydrazonamide](/img/structure/B2482282.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethylbenzamide](/img/structure/B2482283.png)

![4-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2482287.png)

![1,3,9-Trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482296.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2482297.png)

![(2Z)-6-nitro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2482299.png)